molecular formula C22H26ClNO8 B2438402 Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate CAS No. 1396878-85-5

Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate

Cat. No.: B2438402
CAS No.: 1396878-85-5
M. Wt: 467.9
InChI Key: RDBBVOULCDLFEY-UHFFFAOYSA-N
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Description

"Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" is a synthetic organic compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It combines elements of furan, piperidine, and chlorobenzyl moieties, making it a versatile molecule for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" typically involves multi-step procedures:

  • Formation of the furan-2-carboxylate core: : Starting from commercially available furan-2-carboxylic acid, esterification with methanol in the presence of a strong acid catalyst like sulfuric acid can yield methyl furan-2-carboxylate.

  • Chlorobenzylation: : Reacting 4-chlorobenzyl chloride with sodium hydride to form the corresponding benzyloxy compound.

  • Piperidinyl methylation: : Introducing the piperidinyl group using appropriate amination conditions, such as nucleophilic substitution with a piperidine derivative.

  • Oxalate formation: : Converting the product into its oxalate salt by treatment with oxalic acid under controlled conditions.

Industrial Production Methods

In industrial settings, these reactions are often optimized for scalability, efficiency, and yield. Continuous flow reactors and advanced purification techniques may be employed to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring can be subject to oxidation reactions, often using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : The piperidinyl group can be reduced under hydrogenation conditions with catalysts like palladium on carbon.

  • Substitution: : The chlorobenzyl moiety can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

  • Reduction: : Hydrogen gas, palladium on carbon catalyst.

  • Substitution: : Sodium hydride, amines, thiols, solvents like dimethylformamide or toluene.

Major Products

  • Oxidation products: : Oxidized furan derivatives.

  • Reduction products: : Reduced piperidinyl derivatives.

  • Substitution products: : Substituted chlorobenzyl derivatives.

Scientific Research Applications

"Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" finds applications across various fields:

  • Chemistry: : Used as an intermediate in organic synthesis for building complex molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.

  • Medicine: : Investigated for its pharmacological properties, including potential therapeutic applications.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets and pathways:

  • Molecular Targets: : May bind to protein receptors, enzymes, or nucleic acids, influencing their function.

  • Pathways: : Modulation of signaling pathways, enzymatic activity, or gene expression, depending on its specific chemical properties and structural features.

Comparison with Similar Compounds

Similar Compounds

  • "Methyl 5-((4-(benzyloxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate"

  • "Methyl 5-((4-((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate"

  • "Methyl 5-((4-(p-tolyloxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate"

Uniqueness

The presence of the 4-chlorobenzyl moiety distinguishes "Methyl 5-((4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)furan-2-carboxylate oxalate" from its analogs, potentially altering its biological and chemical properties. This uniqueness can influence its reactivity, pharmacokinetics, and interaction with biological targets, making it valuable for specific research applications.

And that's a wrap on this deep dive into "this compound". Complex and intriguing, isn’t it? What do you think?

Properties

IUPAC Name

methyl 5-[[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methyl]furan-2-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO4.C2H2O4/c1-24-20(23)19-7-6-18(26-19)12-22-10-8-16(9-11-22)14-25-13-15-2-4-17(21)5-3-15;3-1(4)2(5)6/h2-7,16H,8-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBBVOULCDLFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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